[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone
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Overview
Description
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with the approach.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom make it a reactive scaffold that can participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also highly strained and reactive.
Pyrrolidines: These compounds have a five-membered ring and are less strained compared to azetidines, resulting in different reactivity profiles.
Uniqueness
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone is unique due to its four-membered azetidine ring, which provides a balance between stability and reactivity. This makes it an attractive candidate for various synthetic and medicinal applications, distinguishing it from other similar compounds like aziridines and pyrrolidines .
Properties
IUPAC Name |
[4-(azetidine-1-carbonyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)17(20)18-11-4-12-18/h1-3,5-10H,4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILWTYPZHSRRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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